1-Methoxy-3-phenylamino-propan-2-ol

Boiling Point Volatility Purification

Researchers exploring beta-blocker SAR face scaffold limitations with conventional aryloxypropanolamine intermediates. 1-Methoxy-3-phenylamino-propan-2-ol (CAS 24152-71-4) provides a distinct N-phenyl (not O-aryl) linkage that fundamentally alters reactivity and hydrogen-bonding capacity. • Direct N-phenyl bond enables novel beta-adrenergic receptor ligand libraries inaccessible via standard ether-linked scaffolds. • ≥95% commercial purity benchmark supports reliable HPLC/GC analytical method development. • Boiling point 338°C at 760 mmHg enables predictable distillation-based purification during scale-up.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 24152-71-4
Cat. No. B1306237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-3-phenylamino-propan-2-ol
CAS24152-71-4
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCOCC(CNC1=CC=CC=C1)O
InChIInChI=1S/C10H15NO2/c1-13-8-10(12)7-11-9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3
InChIKeyHOTSFPXUILMJMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-3-phenylamino-propan-2-ol (CAS 24152-71-4): Core Properties and Beta-Blocker Intermediate Role


1-Methoxy-3-phenylamino-propan-2-ol (CAS 24152-71-4), also known as N-(2-hydroxy-3-methoxypropyl)aniline [1], is a small organic molecule with the formula C10H15NO2 and a molecular weight of 181.23 g/mol . It is characterized as a secondary alcohol and an amine, featuring a phenylamino group and a methoxypropanol backbone . This compound is structurally related to the 'aryloxypropanolamine' pharmacophore found in beta-blockers like Metoprolol and Carvedilol, and it serves as a versatile building block in organic synthesis, particularly for the development of beta-adrenergic receptor ligands . Its physicochemical properties include a density of 1.114 g/cm³, a boiling point of 338°C at 760 mmHg, and a flash point of 158.2°C [2].

Why 1-Methoxy-3-phenylamino-propan-2-ol Cannot Be Simply Substituted by Other Beta-Blocker Intermediates


Generic substitution is not feasible because 1-Methoxy-3-phenylamino-propan-2-ol possesses a unique chemical architecture distinct from common aryloxypropanolamine intermediates. The absence of an ether-linked aryl group and the presence of a direct N-phenyl bond [1] are critical structural differentiators that fundamentally alter its reactivity, hydrogen-bonding capacity, and downstream synthetic utility . Unlike intermediates used for Propranolol or Metoprolol, which rely on an aryloxypropanolamine core, this compound provides an alternative scaffold for medicinal chemistry . Its specific hydrogen bond donor and acceptor count (2 donors, 3 acceptors) [2] influences its solubility and interaction with biological targets, meaning a different intermediate would not yield the same final compound profile. Therefore, direct quantitative comparison of key properties is essential for informed procurement.

Quantitative Comparative Evidence for 1-Methoxy-3-phenylamino-propan-2-ol


Comparative Boiling Point Analysis: 1-Methoxy-3-phenylamino-propan-2-ol vs. Aryloxypropanolamine Analogs

The boiling point of 1-Methoxy-3-phenylamino-propan-2-ol is reported as 338°C at 760 mmHg [1]. While direct head-to-head data with a specific comparator is absent, this value can be contrasted with the boiling point of 1-(isopropylamino)-3-(1-naphthoxy)propan-2-ol (Propranolol), which is reported to be 384.6°C at 760 mmHg [2]. This difference of approximately 46.6°C, though derived from a cross-study comparison, suggests a potentially lower energy requirement for purification via distillation, which may be advantageous in certain synthetic workflows.

Boiling Point Volatility Purification

Purity Specifications and Standardization Across Vendors

Commercial availability of 1-Methoxy-3-phenylamino-propan-2-ol is consistently specified at a minimum purity of 95% across multiple vendors, including AKSci, BOC Sciences, and BenchChem . In contrast, common beta-blocker drug substances like Atenolol are typically supplied at a higher purity standard of >98% for pharmaceutical use . This difference in standard purity grade reflects the compound's primary role as a research intermediate rather than a final active pharmaceutical ingredient (API), which informs procurement decisions based on the intended application.

Purity Quality Control Reproducibility

Lipophilicity and Structural Implications for Drug Design

1-Methoxy-3-phenylamino-propan-2-ol has a reported LogP value of 1.17880 [1]. This value indicates a moderately lipophilic character, positioning it between more hydrophilic beta-blockers like Atenolol (LogP ~0.16) [2] and more lipophilic ones like Propranolol (LogP ~3.48) [2]. While a direct head-to-head comparison for this specific intermediate is not available, this class-level inference suggests that derivatives synthesized from it may exhibit a balanced lipophilicity profile, potentially influencing membrane permeability and bioavailability in a unique way compared to drugs derived from either extreme of the lipophilicity spectrum.

Lipophilicity LogP Drug-likeness

Defined Applications for 1-Methoxy-3-phenylamino-propan-2-ol Based on Verified Properties


Synthesis of Beta-Adrenergic Receptor Ligands

Given its structural homology to the aryloxypropanolamine pharmacophore , this compound is ideally suited as a core scaffold for the synthesis of novel beta-blocker analogs. Researchers aiming to explore structure-activity relationships (SAR) around the amine or alcohol moieties can utilize it to generate diverse chemical libraries for screening against beta-adrenergic receptor subtypes .

Process Development and Optimization Studies

The reported boiling point of 338°C at 760 mmHg [1] provides a specific, verifiable parameter for process chemists. This data point is crucial for designing and optimizing distillation-based purification steps during scale-up synthesis. Compared to other intermediates, its physical properties may offer advantages in terms of energy efficiency and equipment compatibility [1].

Quality Control and Method Development

The established commercial purity standard of ≥95% serves as a benchmark for procurement and for developing analytical methods such as HPLC or GC. This compound can be used as a reference standard for identifying related impurities in the synthesis of more complex molecules or as a calibration standard in purity assays .

Academic and Preclinical Medicinal Chemistry Research

With a moderate calculated LogP of 1.17880 [2], this compound is a valuable starting point for medicinal chemists in academia and industry. It allows for the design of drug candidates with a distinct lipophilicity profile, potentially filling a gap between existing hydrophilic (e.g., Atenolol) and lipophilic (e.g., Propranolol) beta-blockers, and is suitable for in vitro and early in vivo proof-of-concept studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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